5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane
Description
The compound 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane features a bicyclic scaffold with a 6,8-dioxa-3-azabicyclo[3.2.1]octane core. This scaffold is recognized for its structural mimicry of dipeptides, making it valuable in peptidomimetic drug design .
Properties
CAS No. |
84509-32-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2 |
InChI Key |
DGOZPLJIASSIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane can be achieved through several synthetic routes. One common method involves the Pd-catalyzed reaction of 4-bromobenzonitrile with a suitable precursor, followed by reduction and cyclization steps . Industrial production methods often utilize solid-phase synthesis and microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety, using reagents like sodium hydride or lithium diisopropylamide.
Cycloaddition: It can participate in cycloaddition reactions with alkenes and alkynes to form various heterocyclic compounds.
Scientific Research Applications
5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key derivatives of the 6,8-dioxa-3-azabicyclo[3.2.1]octane core and their properties:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Biphenyl vs. Cyclohexylphenyl : The biphenyl group in the target compound enhances π-π stacking and rigidity compared to the cyclohexylphenyl group, which increases lipophilicity and membrane permeability .
- Sulfonyl vs. Biphenyl : The sulfonyl group in 5-Methyl-3-[(4-methylphenyl)sulfonyl]-...octane introduces hydrogen-bonding capacity and acidity, favoring interactions with polar enzyme active sites .
Biological Activity The biphenyl derivative may target aromatic-rich binding pockets (e.g., kinases or GPCRs), whereas the proline-mimetic derivative with amino acid-like substituents shows promise in aspartic protease inhibition (e.g., Sap2 in Candida albicans) .
Synthetic Accessibility
- Biphenyl derivatives often require transition-metal catalysis for cross-coupling, whereas cyclohexylphenyl groups may involve hydrogenation steps (e.g., Ru/C or Ni-catalyzed reduction of biphenyl precursors) .
Biological Activity
5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and recent research findings.
Chemical Structure and Properties
The molecular formula of 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane is . The structure features a bicyclic system that incorporates both nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that bicyclic compounds can inhibit bacterial growth through mechanisms involving β-lactamase inhibition, which is critical in combating antibiotic resistance .
- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis .
The mechanisms through which 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes associated with cancer cell metabolism and survival.
- Interaction with Receptors : It may interact with cellular receptors that mediate growth factor signaling pathways.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Studies :
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of β-lactamases |
Future Directions
Ongoing research is focused on optimizing the structure of 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane to enhance its biological activity and reduce potential toxicity. This includes:
- Structural Modifications : Exploring various substitutions on the bicyclic framework to improve selectivity and potency.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
